![molecular formula C22H25N3O2 B7435095 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea
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Overview
Description
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea, also known as ADMEU, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. ADMEU is a urea derivative that has shown promising results in various studies, making it an interesting topic of research.
Mechanism of Action
The mechanism of action of 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, one of the limitations of 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea. One area of research could be to study its effects on other types of cancer cells. Another area of research could be to study its potential applications in other areas, such as drug delivery or as a diagnostic tool. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for cancer therapy.
Synthesis Methods
The synthesis of 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-acetyl-3,5-dimethylphenol with thionyl chloride to form the corresponding chloro compound. This is followed by the reaction of the chloro compound with 4-methyl-1H-indole-3-carbaldehyde to form the intermediate product. The final step involves the reaction of the intermediate with urea to form 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea.
Scientific Research Applications
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-cancer properties. Studies have shown that 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has the ability to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. 1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-13-6-5-7-19-21(13)17(12-24-19)8-9-23-22(27)25-18-10-14(2)20(16(4)26)15(3)11-18/h5-7,10-12,24H,8-9H2,1-4H3,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHIFLXCNXGINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCNC(=O)NC3=CC(=C(C(=C3)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea |
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